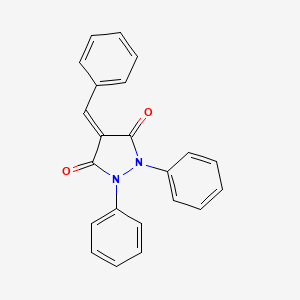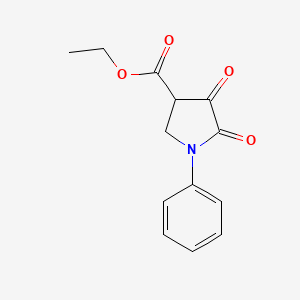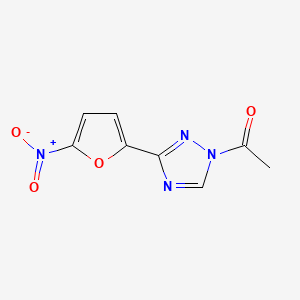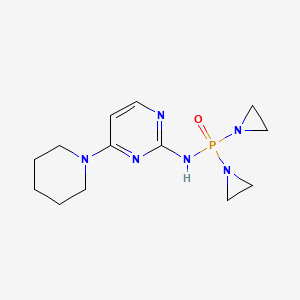![molecular formula C19H22N2O3S B14746732 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide CAS No. 4859-74-9](/img/structure/B14746732.png)
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenylethylidene group, and a benzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(morpholin-4-yl)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
科学的研究の応用
4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
作用機序
The mechanism of action of 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and morpholine derivatives, such as:
- 4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide
- 3-Methyl-1-morpholin-4-yl-2-phenylethylidene]benzene-1-sulfonamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-benzene-1-sulfonamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
4859-74-9 |
|---|---|
分子式 |
C19H22N2O3S |
分子量 |
358.5 g/mol |
IUPAC名 |
4-methyl-N-(1-morpholin-4-yl-2-phenylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(22,23)20-19(21-11-13-24-14-12-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChIキー |
BEEKZMZKZNLELH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CC2=CC=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


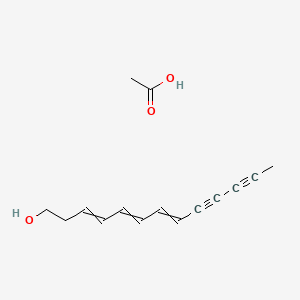
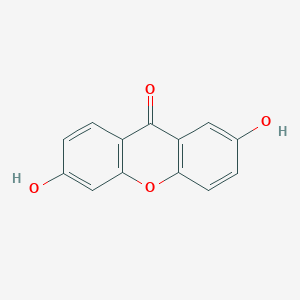
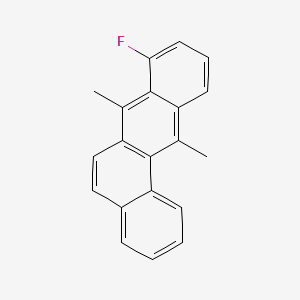
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
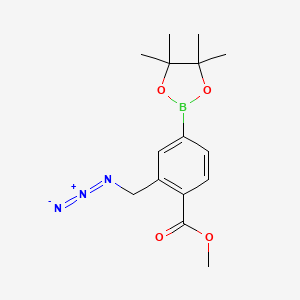
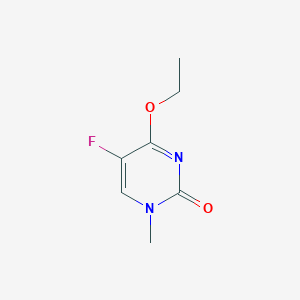

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
